molecular formula C12H16FNO3S B4428859 1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

Katalognummer B4428859
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: TVRIIHPJHYKJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling. By inhibiting BTK, TAK-659 blocks BCR-mediated signaling and disrupts B-cell survival and proliferation. Additionally, TAK-659 has been shown to inhibit Toll-like receptor (TLR) signaling, which is involved in the activation of immune cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and to inhibit the proliferation of B cells. TAK-659 has also been shown to reduce the production of inflammatory cytokines in preclinical models of autoimmune diseases. In addition, TAK-659 has demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its selectivity for BTK and its ability to inhibit both BCR and TLR signaling. This makes TAK-659 a potentially useful tool for studying the role of BTK in B-cell signaling and the immune response. However, one limitation of TAK-659 is its lack of selectivity for BTK over other kinases, which may lead to off-target effects.

Zukünftige Richtungen

Several future directions for the development of TAK-659 have been proposed. These include the investigation of TAK-659 in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, the development of TAK-659 analogs with improved selectivity and potency may lead to the discovery of more effective treatments for cancer and autoimmune diseases. Finally, the investigation of TAK-659 in clinical trials is needed to determine its safety and efficacy in humans.
Conclusion
In summary, TAK-659 is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Its selectivity for BTK and ability to inhibit both BCR and TLR signaling make it a potentially useful tool for studying the immune response. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, TAK-659 has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c13-12-6-2-1-4-10(12)9-18(15,16)14-8-11-5-3-7-17-11/h1-2,4,6,11,14H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRIIHPJHYKJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.